tert-butyl N-(3-aminobutan-2-yl)carbamate
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Overview
Description
“tert-butyl N-(3-aminobutan-2-yl)carbamate” is a chemical compound with the formula C9H20N2O2 and a molecular weight of 188.27 . It is used in various chemical reactions and can be procured from chemical suppliers .
Physical and Chemical Properties Analysis
The physical form of “this compound” is described as an oil . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Natural Product Intermediates : This compound is used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product with cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014). The synthesis involves multiple steps, including esterification and protection reactions, demonstrating the compound's utility in complex synthetic pathways.
Crystallographic Analysis : In another study, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, was structurally analyzed. It serves as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Catalysis and Chemical Transformations
- Photoredox-Catalyzed Cascade Reactions : A variant of this compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This showcases its role in facilitating complex chemical transformations under mild conditions (Wang et al., 2022).
Method Development in Organic Synthesis
Development of Synthetic Methods : The compound has been utilized in the development of new synthetic methods, such as a mild and efficient one-pot Curtius rearrangement to produce Boc-protected amines (Lebel & Leogane, 2005).
Enantioselective Synthesis : It has also been used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, showing its importance in the preparation of chiral molecules (Arvanitis et al., 1998).
Glycosylative Transcarbamylation : The compound is involved in the transformation of tert-butyl carbamates to novel glycoconjugates, highlighting its role in the formation of complex sugar derivatives (Henry & Lineswala, 2007).
Safety and Hazards
The safety information provided indicates that “tert-butyl N-(3-aminobutan-2-yl)carbamate” is potentially hazardous. The compound is associated with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound .
Properties
IUPAC Name |
tert-butyl N-(3-aminobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-6(10)7(2)11-8(12)13-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICJLZUPZOTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334494-06-2 |
Source
|
Record name | tert-butyl N-(3-aminobutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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